REACTION_CXSMILES
|
[NH2:1][C:2]1[NH:6][N:5]=[CH:4][C:3]=1[C:7]#[N:8].C(N(CC)CC)C.Br[CH2:17][CH2:18][CH2:19]Br>O1CCOCC1>[N:5]1[N:6]2[CH2:17][CH2:18][CH2:19][NH:1][C:2]2=[C:3]([C:7]#[N:8])[CH:4]=1
|
Name
|
|
Quantity
|
102 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=NN1)C#N
|
Name
|
|
Quantity
|
316 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
115 mL
|
Type
|
reactant
|
Smiles
|
BrCCCBr
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at 95° C. for 5 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The insoluble materials were removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
To the residue was added 10% aqueous citric acid solution
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with 2-propanol
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
5 d |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=C2N1CCCN2)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |